2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile
Description
Properties
CAS No. |
922184-60-9 |
|---|---|
Molecular Formula |
C17H11F3N2 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H11F3N2/c1-11-15(10-21)14-9-12(17(18,19)20)7-8-16(14)22(11)13-5-3-2-4-6-13/h2-9H,1H3 |
InChI Key |
MLAGQFRRQBUVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
Transition-metal-mediated cyclizations offer regioselectivity. A palladium-catalyzed cascade coupling of ortho-halogenated anilines with alkynes can generate the indole core. For instance, 2-bromo-4-(trifluoromethyl)aniline reacts with propiolonitrile in the presence of Pd(PPh₃)₄ to form 3-cyano-5-(trifluoromethyl)indole, which is subsequently alkylated at the 1- and 2-positions.
Functionalization at Position 3: Cyanation Strategies
Introducing the nitrile group at position 3 requires precise control to avoid side reactions.
Halogenation-Cyanation Sequence
3-Haloindoles serve as key intermediates. Source demonstrates that 2-(trifluoromethyl)-1H-indole undergoes electrophilic halogenation at position 3 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with trimethylsilyl chloride (TMSCl) as a catalyst, yielding 3-chloro- or 3-bromo-2-(trifluoromethyl)indoles in >90% yield. Subsequent cyanation via Ullmann-type coupling with CuCN or palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) replaces the halogen with a nitrile group.
Direct Cyanation via Radical Pathways
Recent advances employ photoredox catalysis to introduce nitriles. For example, 2-methyl-1-phenyl-5-(trifluoromethyl)indole reacts with trimethylsilyl cyanide (TMSCN) under visible-light irradiation in the presence of an iridium catalyst (e.g., Ir(ppy)₃), selectively functionalizing position 3.
Optimization and Challenges
regioselectivity in Trifluoromethylation
Electrophilic trifluoromethylation at position 5 is challenging due to the indole’s electron-rich nature. Directed C–H functionalization using CF₃ reagents (e.g., Umemoto’s reagent) in the presence of a palladium catalyst (Pd(OAc)₂) and oxidants (Ag₂CO₃) achieves selective CF₃ installation.
Purification and Yield Considerations
Column chromatography (silica gel, hexane/CH₂Cl₂) is standard for isolating intermediates. The final compound’s purity (>97%) is confirmed via HPLC and NMR. Yields for critical steps:
Alternative Routes and Emerging Methods
Chemical Reactions Analysis
Halogenation Reactions
The 3-position of the indole ring undergoes regioselective halogenation due to electron density modulation from the trifluoromethyl (-CF₃) group. Key methods include:
| Halogen | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorine | N-Chlorosuccinimide (NCS) | THF, TMSCl catalyst, RT, 24 hrs | 98% | |
| Bromine | Br₂ in CH₂Cl₂ | Room temperature, 1 min | 98% | |
| Iodine | I₂, K₂CO₃ in MeCN | RT, 24 hrs | 95% |
These reactions retain the -CN and -CF₃ groups while introducing halogens for further functionalization.
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Substrates : 3-Bromo or 3-iodo derivatives
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, arylboronic acids, DME/H₂O (3:1), 80°C
-
Applications : Introduces aryl/heteroaryl groups at the 3-position for structural diversification.
Stille Coupling
-
Substrates : 3-Iodo derivatives
-
Conditions : PdCl₂(PPh₃)₂, organotin reagents, DMF, 100°C
-
Scope : Effective for forming C-C bonds with alkenyl or alkynyl partners.
Nucleophilic Substitution
The 3-halogen atom is susceptible to nucleophilic displacement:
| Nucleophile | Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methylthiophenol | Cs₂CO₃ | DMF, 80°C, 12 hrs | 65% | |
| Sodium methoxide | — | MeOH, reflux | 78% |
Reaction selectivity depends on the halogen (Cl > Br > I) and base strength.
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic attacks at positions activated by the -CF₃ group:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- or 6-position.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives for solubility tuning.
Cyano Group Reactivity
-
Reduction : LiAlH₄ reduces -CN to -CH₂NH₂ under anhydrous THF.
-
Hydrolysis : Concentrated HCl converts -CN to -COOH at elevated temperatures.
-CF₃ Group Stability
The trifluoromethyl group resists hydrolysis under acidic/basic conditions, ensuring structural integrity during most reactions .
Comparative Reactivity Analysis
The trifluoromethyl group exerts stronger electron-withdrawing effects compared to methyl or phenyl substituents, as shown in electrophilic substitution rates:
| Substituent | Relative Reactivity (Nitration) |
|---|---|
| -CF₃ | 1.0 (reference) |
| -CH₃ | 2.3 |
| -Ph | 1.8 |
Data adapted from analogous indole systems .
This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Future research directions include exploring photochemical reactions and catalytic asymmetric functionalizations.
Scientific Research Applications
The biological activity of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile has garnered attention due to the properties of indole derivatives, which are known for their diverse pharmacological effects. Key areas of exploration include:
Antioxidant Properties
Indole derivatives have been investigated for their antioxidant capabilities. A study highlighted that modifications to indole structures could yield compounds with significant antioxidant activity against reactive oxygen species (ROS) .
Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties. The presence of the trifluoromethyl group in this compound enhances its potency against various viruses. For instance, studies have shown improved inhibition against the measles virus when compared to non-substituted counterparts .
Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. The structural modifications provided by the trifluoromethyl and carbonitrile groups may enhance their interaction with cancer-related targets, leading to potential therapeutic applications in oncology .
Case Studies
Several case studies have been documented to illustrate the effectiveness of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile in biological contexts:
- Antioxidant Evaluation : A series of indole derivatives were synthesized and tested for their antioxidant activities using ABTS assays. The compound demonstrated significant inhibition levels, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
- Antiviral Testing : In vitro studies evaluated the antiviral efficacy of this compound against several viral strains, revealing that it outperformed many traditional antiviral agents due to its enhanced binding affinity facilitated by the trifluoromethyl group .
- Cancer Cell Line Studies : Investigations into its effects on cancer cell lines showed promising results, indicating that it could induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations:
- Synthetic Routes :
- The trifluoromethylsulfonyl (SO₂CF₃) group in requires sulfonylation reagents (e.g., 5-PhNTf₂), whereas the target compound’s phenyl group at position 1 likely involves Ullmann or Buchwald-Hartwig coupling .
- Yields for analogs range from 70% () to 89% (), suggesting efficient synthetic protocols for indole-carbonitrile derivatives.
Physical and Spectral Properties
- Melting Points : The analog in has a melting point of ~168°C, likely due to strong intermolecular interactions from the CN and phenyl groups. The target compound’s CF₃ group may lower melting points due to increased hydrophobicity.
- Spectral Data :
- IR : The CN stretch at 2189 cm⁻¹ in is consistent with aliphatic nitriles. The target compound’s CN group, conjugated to the indole ring, may exhibit a slightly shifted absorption.
- NMR : In , ¹H NMR signals for aromatic protons (δ 6.87–7.33 ppm) and ¹³C NMR for CN (δ 117.6 ppm) align with typical indole-carbonitrile derivatives.
Biological Activity
2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multiple steps, including the formation of the indole scaffold and subsequent functionalization. The process often utilizes various reagents such as triethylamine and palladium catalysts to achieve the desired compound with high purity and yield. The detailed synthetic route may vary, but it generally adheres to established methodologies for indole synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. The IC50 values for HDAC inhibition by related compounds have been reported as low as 0.13 µM, indicating potent activity against various cancer cell lines .
Table 1: Comparison of IC50 Values for Related Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 19f | HDAC1 | 0.14 |
| Compound 19k | HDAC2 | 0.56 |
| 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile | HDAC3 | TBD |
The mechanism through which 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that related compounds can significantly enhance apoptosis in leukemic cells, with IC50 values indicating a higher potency compared to standard HDAC inhibitors like MS-275 . This suggests that the trifluoromethyl group may enhance the compound's ability to interact with biological targets.
Case Studies
Several case studies have investigated the biological effects of indole derivatives:
- Leukemic Cell Studies : In vitro tests on MV4-11 and MOLM-13 leukemic cells showed that compounds structurally similar to 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile induced apoptosis at significantly lower concentrations than conventional treatments .
- In Vivo Models : Animal models treated with indole derivatives demonstrated tumor growth inhibition, suggesting potential applications in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile?
The compound can be synthesized via condensation reactions involving indole precursors. For example:
- Method A : React 3-formyl-indole derivatives with appropriate methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group at position 2.
- Method B : Introduce the trifluoromethyl group at position 5 using CF₃-containing electrophiles (e.g., trifluoromethyl iodide) in the presence of copper catalysts.
- Method C : The cyano group at position 3 can be installed via nucleophilic substitution of halogenated indoles using KCN or CuCN .
Purification: Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Procedure : Grow high-quality crystals via slow evaporation of a solvent (e.g., ethanol). Use SHELX software for structure solution and refinement. Key parameters:
- Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups.
Q. What safety protocols are critical for handling this compound in the lab?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Spill Management : Neutralize with sand or vermiculite, then dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing:
- Electronic Effects : Reduces electron density at position 5, enhancing electrophilic substitution resistance.
- Applications : Stabilizes charge-transfer complexes in materials science and improves metabolic stability in drug candidates .
- Experimental Validation : Use Hammett constants (σₘ = 0.43) to quantify electronic effects .
Q. How can computational modeling predict this compound’s binding affinity to biological targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).
- Procedure : Optimize the compound’s geometry with DFT (e.g., B3LYP/6-31G* basis set).
- Key Findings : The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Case Example : Discrepancies in aromatic proton shifts may arise from dynamic effects in solution.
- Resolution :
- Validation : Cross-reference with computational chemical shift predictions (e.g., Gaussian NMR module).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
